(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-2-azaspiro[45]decan-8-yl)methanamine is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the reaction of a spirocyclic precursor with an amine source. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a secondary amine.
Scientific Research Applications
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine is unique due to its specific spirocyclic structure and the presence of an isopropyl group. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(2-propan-2-yl-2-azaspiro[4.5]decan-8-yl)methanamine |
InChI |
InChI=1S/C13H26N2/c1-11(2)15-8-7-13(10-15)5-3-12(9-14)4-6-13/h11-12H,3-10,14H2,1-2H3 |
InChI Key |
BKTNGQSSXPVXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.